1-Chloroadamantane-D15

Description

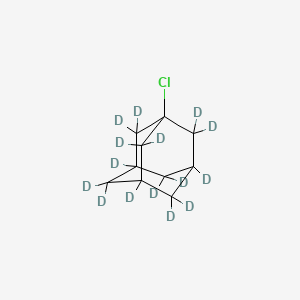

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNXTQSXSHODFR-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])Cl)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to 1-Chloroadamantane-D15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 1-Chloroadamantane-D15, a deuterated isotopologue of 1-Chloroadamantane. Given the limited availability of specific experimental data for the deuterated compound, this document leverages data from its non-deuterated counterpart, 1-Chloroadamantane, to provide a thorough understanding of its expected physical characteristics. It is important to note that while the physical properties of deuterated and non-deuterated compounds are generally very similar, slight variations may exist.

Core Physical Properties

The primary utility of this compound in research, particularly in mass spectrometry-based assays, is as an internal standard, where its distinct mass allows for precise quantification of the non-deuterated analyte.

This compound

| Property | Value | Source |

| CAS Number | 352431-55-1 | [1][2] |

| Molecular Formula | C10D15Cl | [1] |

| Purity | 98% atom D | [1] |

| Synonyms | 1-Chlorotricyclo[3.3.1.13,7]decane-d15, 1-Adamantyl Chloride-d15 | [1] |

1-Chloroadamantane (Non-Deuterated Analogue)

The following table summarizes the known physical properties of the non-deuterated form, 1-Chloroadamantane. These values are expected to be very close approximations for this compound.

| Property | Value | Source |

| CAS Number | 935-56-8 | [3][4] |

| Molecular Formula | C10H15Cl | [3][5] |

| Molecular Weight | 170.68 g/mol | [5] |

| Appearance | White to light grey adhering crystalline solid | [3][6] |

| Melting Point | 163-166 °C | [4][7] |

| Boiling Point | Not available | [4] |

| Solubility | Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents. | [3][6] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [3] |

Experimental Protocols

Purification of 1-Chloroadamantane

A common method for the purification of 1-Chloroadamantane involves the following steps:

-

Crystallization : The compound can be crystallized from aqueous methanol (B129727) (MeOH).[6]

-

Sublimation : Further purification can be achieved by subliming the crystallized material at 100°C under a vacuum of 12 torr.[6]

-

Low-Temperature Crystallization : Alternatively, it can be crystallized from methanol at a temperature of -70°C.[6]

These purification steps are crucial for obtaining a sample with high purity, which is essential for the accurate determination of its physical properties.

Logical Relationships and Synthesis Pathway

The following diagram illustrates the conceptual relationship between the parent adamantane (B196018) structure, its chlorinated derivative, and the deuterated isotopologue. This visualization clarifies the structural progression and the isotopic labeling that defines this compound.

References

- 1. 1-Chloroadamantane-[d15], CasNo.352431-55-1 BOC Sciences United States [bocscichem.lookchem.com]

- 2. 352431-55-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-Chloroadamantane | C10H15Cl | CID 64154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]

- 7. 1-Chloro adamantane, 98% 935-56-8 India [ottokemi.com]

1-Chloroadamantane-D15 chemical structure and formula.

This technical guide provides a comprehensive overview of the chemical structure, formula, and applications of 1-Chloroadamantane-D15, with a particular focus on its role in analytical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and use as an internal standard in mass spectrometry.

Chemical Structure and Formula

This compound is the deuterated form of 1-Chloroadamantane (B1585529). In this isotopically labeled compound, fifteen hydrogen atoms have been replaced by deuterium.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

The molecular formula for this compound is C₁₀D₁₅Cl.[1] Its non-deuterated counterpart, 1-Chloroadamantane, has the molecular formula C₁₀H₁₅Cl.[2][3][4][5][6]

Physicochemical Properties

Quantitative data for this compound is primarily centered on its molecular weight. The properties of its non-deuterated form, 1-Chloroadamantane, are well-documented and provide a reference for the expected behavior of the deuterated analog.

| Property | This compound | 1-Chloroadamantane |

| Molecular Formula | C₁₀D₁₅Cl | C₁₀H₁₅Cl[2][3][4][5][6] |

| Molecular Weight | 185.77 g/mol [1] | 170.68 g/mol [2] |

| CAS Number | 352431-55-1[1] | 935-56-8[2] |

| Melting Point | Not available | 165-166 °C[7] |

| Boiling Point | Not available | 211.58 °C (estimate)[7] |

| Solubility | Not available | Poorly soluble in water; Soluble in hydrocarbons and nonpolar organic solvents.[7] |

Synthesis

A general workflow for the synthesis of 1-Chloroadamantane can be conceptualized as follows:

Caption: General synthesis workflow for 1-Chloroadamantane.

To synthesize this compound, a deuterated 1-Adamantanol (1-Adamantanol-D15) would be used as the starting material.

Application in Mass Spectrometry

Deuterated compounds like this compound are invaluable in quantitative analysis, particularly in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). They are primarily used as internal standards.

An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Because the chemical and physical properties of this compound are nearly identical to those of 1-Chloroadamantane, it serves as an excellent internal standard for the quantification of the non-deuterated form.

The key advantage of using a deuterated internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, it is distinguishable from the analyte by its higher mass-to-charge ratio (m/z). This allows for precise correction of variations that can occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.

The logical workflow for using this compound as an internal standard in a quantitative assay is outlined below:

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

While a specific protocol for an assay using this compound is proprietary to the developing laboratory, a general experimental protocol for the use of a deuterated internal standard in a plasma sample analysis is provided below.

Protocol: Quantification of an Analyte in Plasma using a Deuterated Internal Standard by LC-MS/MS

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of the analyte (e.g., 1-Chloroadamantane) in a suitable organic solvent (e.g., methanol).

-

Prepare a separate stock solution of the internal standard (IS) (e.g., this compound) in the same solvent.

-

Create a series of calibration standards by spiking blank plasma with known concentrations of the analyte stock solution.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the plasma/IS mixture.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject a portion of the reconstituted sample onto the LC-MS/MS system.

-

Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and an organic solvent (both typically containing a small amount of formic acid to improve ionization). The gradient should be optimized to ensure good separation and peak shape for both the analyte and the IS.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Set one MRM transition for the analyte (e.g., 1-Chloroadamantane).

-

Set a second MRM transition for the internal standard (e.g., this compound). The precursor and product ions for the IS will be shifted by the mass difference due to deuteration.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a critical tool for researchers and scientists engaged in the quantitative analysis of its non-deuterated analog. Its use as an internal standard in mass spectrometry-based assays significantly enhances the accuracy and reliability of the results. This technical guide provides a foundational understanding of its chemical properties and its application in a key analytical workflow, which is of particular importance in the fields of drug metabolism, pharmacokinetics, and other areas of bioanalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 1-chloroadamantane (C10H15Cl) [pubchemlite.lcsb.uni.lu]

- 6. Adamantane, 1-chloro- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Isotopic Enrichment of 1-Chloroadamantane-d15

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a proposed methodology for the synthesis and isotopic enrichment of 1-Chloroadamantane-d15. The procedures outlined are based on established and reliable methods for the synthesis of analogous non-deuterated compounds, adapted for the preparation of this specific isotopically labeled molecule. This document includes detailed experimental protocols, quantitative data presented in tabular format, and process diagrams to facilitate understanding and replication.

Introduction

1-Chloroadamantane and its isotopologues are valuable building blocks in medicinal chemistry and drug development. The rigid, lipophilic adamantane (B196018) cage is a common scaffold in pharmacologically active compounds, influencing their binding affinity, metabolic stability, and pharmacokinetic profiles. The introduction of deuterium (B1214612) at specific or all non-exchangeable positions can significantly alter the metabolic fate of a drug molecule, often leading to a longer half-life and improved therapeutic efficacy. This compound, in which all fifteen hydrogen atoms on the adamantane core have been replaced with deuterium, serves as a crucial intermediate for the synthesis of these deuterated active pharmaceutical ingredients (APIs). Furthermore, it is an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

This guide details a two-step synthetic pathway commencing from the commercially available Adamantane-d16. The first step involves the hydroxylation of Adamantane-d16 to yield 1-Adamantanol-d15, followed by a stereoretentive chlorination to afford the final product, this compound. Additionally, methods for the analysis of isotopic enrichment and chemical purity are discussed.

Synthetic Pathway Overview

The proposed synthesis of this compound is a two-step process starting from per-deuterated adamantane (Adamantane-d16).

-

Step 1: Hydroxylation of Adamantane-d16. Adamantane-d16 is hydroxylated at one of the tertiary bridgehead carbons to produce 1-Adamantanol-d15. A highly efficient and selective method for this transformation is the "dry ozonation" on silica (B1680970) gel.

-

Step 2: Chlorination of 1-Adamantanol-d15. The resulting 1-Adamantanol-d15 is then converted to this compound. A mild and stereoretentive method utilizing thionyl chloride with a catalytic amount of titanium (IV) tetrachloride is proposed.[1]

The overall synthetic scheme is presented below.

References

Technical Guide: 1-Chloroadamantane-D15 for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 1-Chloroadamantane-D15, a deuterated derivative of 1-Chloroadamantane. It is intended for use in research and development, particularly as an internal standard in quantitative analytical methods.

Core Compound Data

This compound is a stable, isotopically labeled compound valuable for its use in mass spectrometry-based analytical techniques. Its properties are summarized below.

| Property | Value |

| CAS Number | 352431-55-1[1] |

| Molecular Formula | C₁₀D₁₅Cl |

| Molecular Weight | 185.77 g/mol |

| Synonyms | 1-Chloro-2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane |

Application in Quantitative Analysis

Due to its structural similarity and mass difference from the non-deuterated form, this compound is an ideal internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is a robust method to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the analytical results.

Representative Experimental Protocol: Quantification of Adamantane (B196018) Derivatives in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the quantification of Amantadine using a deuterated internal standard and is presented here as a template.[1][2]

1. Sample Preparation

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

-

Add 10 µL of a 100 ng/mL working solution of this compound (as internal standard).

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

-

LC System: Agilent 1200 Series or equivalent

-

Column: Agilent Poroshell 120 SB-C18 (4.6 mm × 50 mm, 2.7 µm)[2]

-

Mobile Phase: Isocratic elution with 70% 0.1% formic acid in water and 30% acetonitrile[2]

-

Flow Rate: 0.8 mL/min[2]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Total Run Time: 3 minutes[2]

3. Mass Spectrometry Conditions

-

MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

1-Chloroadamantane: The specific precursor and product ions would need to be determined through infusion and optimization. For Amantadine, the transition is m/z 152.2 → 135.3.[1]

-

This compound: The specific precursor and product ions would be determined similarly. For Amantadine-d15, the transition is m/z 167.0 → 150.3.[1]

-

-

Key MS Parameters (to be optimized):

-

Curtain Gas

-

Collision Gas

-

IonSpray Voltage

-

Temperature

-

Declustering Potential

-

Entrance Potential

-

Collision Energy

-

Collision Cell Exit Potential

-

4. Data Analysis

-

Integrate the peak areas of the analyte (1-Chloroadamantane) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of prepared standards.

-

Determine the concentration of 1-Chloroadamantane in the unknown samples by interpolation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of an adamantane derivative using a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

This technical guide provides a foundational understanding of this compound and its application in modern analytical chemistry. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific analytical needs.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the demanding environments of pharmaceutical development and clinical research, the pursuit of accuracy, precision, and robustness is paramount. This in-depth technical guide serves as a core resource on the principles and applications of deuterated internal standards, the undisputed gold standard for reliable quantification. From foundational concepts to detailed experimental protocols and data interpretation, this document elucidates the critical role of these powerful analytical tools.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, especially when coupled with liquid chromatography (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] An ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest.[2] It is added at a known, constant concentration to every sample, calibrator, and quality control sample at the earliest stage of the workflow.[3] By calculating the ratio of the analyte's signal to the internal standard's signal, variations arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations can be effectively normalized.[4]

Deuterated internal standards are a class of stable isotope-labeled internal standards (SIL-IS) where one or more hydrogen atoms in the analyte molecule are replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D).[3] This substitution results in a molecule that is chemically almost identical to the analyte but has a higher mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[5] This near-identical nature is the key to their superiority, ensuring they accurately track the analyte through extraction, chromatography, and ionization, thus providing the most effective compensation for analytical variability.[3]

Core Principles and Advantages

The utility of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[3] By "spiking" a sample with a known amount of the deuterated analog, any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard.[3] Consequently, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[3]

Key Advantages:

-

Co-elution with Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte.[5] This ensures both compounds experience the same matrix effects—signal suppression or enhancement caused by co-eluting components from the sample matrix—at the same time, providing the most accurate correction.[2]

-

Similar Physicochemical Properties: Being chemically almost identical, the deuterated standard exhibits the same extraction recovery and ionization response as the analyte, correcting for variations in sample preparation and mass spectrometer performance.[2][6]

-

Improved Precision and Accuracy: By effectively normalizing for a wide range of analytical variables, deuterated internal standards significantly enhance the precision and accuracy of bioanalytical methods.[2]

-

Increased Robustness and Throughput: Methods employing deuterated standards are more robust and less prone to failure, leading to higher throughput and lower rejection rates for analytical runs in high-volume laboratories.[5]

Data Presentation: Quantitative Performance

The superiority of deuterated internal standards over other approaches, such as using a structural analog or no internal standard, is well-documented. The following tables summarize the quantitative benefits observed in analytical assays.

Table 1: Comparison of Precision in Quantitative Bioanalysis

| Internal Standard Type | Analyte Concentration | Coefficient of Variation (%CV) | Key Findings & References |

| Deuterated IS | Low QC | 4.2% | The use of a deuterated internal standard resulted in significantly lower variance (improved precision) across all concentration levels compared to the structural analogue.[2] |

| Mid QC | 3.5% | ||

| High QC | 2.8% | ||

| Structural Analogue IS | Low QC | 9.8% | |

| Mid QC | 8.1% | ||

| High QC | 7.5% |

Table 2: Comparison of Accuracy in Quantitative Bioanalysis

| Internal Standard Type | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Key Findings & References |

| Deuterated IS | 100 | 100.3 | +0.3% | The assay with the deuterated internal standard demonstrated a mean bias much closer to the nominal value, indicating a more accurate measurement of the true analyte concentration.[4] |

| Structural Analogue IS | 100 | 96.8 | -3.2% |

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for removing the majority of proteins from a biological sample like plasma or serum.[7]

Materials:

-

Plasma/Serum Sample

-

Deuterated Internal Standard Spiking Solution

-

Cold Acetonitrile (B52724) (ACN) with 0.1% Formic Acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge capable of >10,000 x g at 4°C

-

LC vials or 96-well plate

Procedure:

-

Aliquoting: Pipette 100 µL of the plasma or serum sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[4]

-

Spiking: Add 20 µL of the deuterated internal standard working solution to each tube (except for blank matrix samples).[4]

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid to each tube.[7]

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[4]

-

Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial or a 96-well plate, avoiding the protein pellet.[4]

-

Evaporation (Optional but Recommended): Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.[4]

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition. Vortex and centrifuge briefly before analysis.[4]

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix compared to PPT, resulting in a cleaner extract and reduced matrix effects.[8][9]

Materials:

-

Plasma/Urine Sample

-

Deuterated Internal Standard Spiking Solution

-

SPE Cartridges (e.g., C18, Mixed-Mode)

-

SPE Vacuum Manifold or Positive Pressure Manifold

-

Conditioning Solvent (e.g., Methanol)

-

Equilibration Solvent (e.g., Water)

-

Wash Solvent (e.g., 5% Methanol (B129727) in Water)

-

Elution Solvent (e.g., Acetonitrile or Methanol with 0.1% Formic Acid)

-

Collection tubes or 96-well plate

Procedure:

-

Sample Pre-treatment: To 1 mL of the sample, add an appropriate volume of the deuterated internal standard spiking solution and vortex to mix.

-

Conditioning: Place the SPE cartridges on the manifold. Pass 1-2 column volumes of methanol through each cartridge to activate the sorbent. Do not allow the sorbent to dry.[8][9]

-

Equilibration: Pass 1-2 column volumes of water (or a buffer matching the sample's pH) through each cartridge. This step adjusts the sorbent's polarity. Do not allow the sorbent to dry.[8]

-

Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min) to ensure efficient binding of the analyte and internal standard.[8]

-

Washing: Pass 1-3 mL of the wash solvent through the cartridge to remove weakly bound matrix interferences. The wash solvent should be strong enough to remove interferences but not elute the analyte.[8]

-

Elution: Place clean collection tubes or a 96-well plate in the manifold. Add 1-2 mL of the elution solvent to the cartridge and apply a gentle vacuum or positive pressure to elute the analyte and internal standard.[8]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the use of deuterated internal standards.

Limitations and Considerations

While deuterated standards are powerful, their effective use requires careful consideration of several factors:

-

Isotopic Purity: The standard should have a high degree of deuteration (ideally ≥98%) to minimize the contribution of any unlabeled analyte present in the standard, which could lead to an overestimation of the analyte concentration.[3]

-

Position of Deuterium Labeling: Deuterium atoms must be placed on chemically stable positions within the molecule.[10] Labeling at sites prone to hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups) can compromise the integrity of the analysis.[11]

-

Chromatographic Shift (Isotope Effect): The substitution of hydrogen with the heavier deuterium can sometimes lead to a slight difference in retention time between the deuterated standard and the analyte.[10][12] If this shift causes the two compounds to elute in regions with different matrix effects, the correction may not be perfect.[12]

-

Mass Shift: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk from the natural abundance of isotopes in the analyte.[5]

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices.[2] A thorough understanding of their properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments, ultimately ensuring the generation of high-quality, reliable, and defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 9. biocompare.com [biocompare.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

Physicochemical Properties of Deuterated Adamantane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated adamantane (B196018) derivatives. Adamantane and its derivatives are a cornerstone in medicinal chemistry due to their unique rigid, lipophilic cage structure, which can enhance the metabolic stability and pharmacokinetic profiles of drug candidates. Deuteration, the selective replacement of hydrogen with its heavier, stable isotope deuterium (B1214612), offers a powerful strategy to further modulate these properties, primarily through the kinetic isotope effect (KIE). This guide presents quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to serve as a critical resource for researchers in drug discovery and development.

Physicochemical Data of Adamantane and Amantadine (B194251) Derivatives

The introduction of deuterium can subtly alter the physicochemical properties of adamantane derivatives. The following tables summarize key quantitative data for adamantane and the clinically significant derivative, amantadine, alongside their deuterated analogs.

Table 1: Physicochemical Properties of Adamantane and Adamantane-d16

| Property | Adamantane (C₁₀H₁₆) | Adamantane-d16 (C₁₀D₁₆) | Comments |

| Molecular Weight | 136.23 g/mol | 152.33 g/mol | The increase in molecular weight is a direct result of replacing 16 hydrogen atoms with deuterium. |

| Melting Point | ~270 °C (sublimes)[1] | 209-212 °C (sublimes)[2] | Adamantane and its deuterated analog sublime at atmospheric pressure, making a true melting point determination challenging. The reported values are for sublimation in a sealed capillary. The lower value for the deuterated version may be due to differences in crystal packing. |

| Boiling Point | Sublimes | Sublimes | Due to their high symmetry and non-polar nature, these compounds transition directly from a solid to a gas phase under standard conditions.[1] |

| Vapor Pressure | 0.881 mmHg @ 25 °C (estimated)[3] | Not experimentally determined, but expected to be slightly lower than adamantane due to its higher mass. | The vapor pressure is relatively high for a solid, contributing to its tendency to sublime. |

| Solubility in Water | 6.033 mg/L @ 25 °C (estimated)[3] | Expected to be similar to or slightly lower than adamantane. | Both compounds are practically insoluble in water due to their nonpolar, hydrocarbon structure. |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents such as benzene, hexane, and chloroform (B151607).[1] | Soluble in nonpolar organic solvents, with solubility expected to be very similar to adamantane. | The lipophilic nature of the adamantane cage dominates its solubility profile in organic media. |

| logP (o/w) | 4.24 (estimated)[3] | Expected to be very similar to adamantane. | The high logP value reflects the significant lipophilicity of the adamantane core. |

Table 2: Physicochemical Properties of Amantadine and Amantadine-d15

| Property | Amantadine (C₁₀H₁₇N) | Amantadine-d15 (C₁₀H₂D₁₅N) | Comments |

| Molecular Weight | 151.25 g/mol | 166.34 g/mol [1] | The mass increases due to the substitution of 15 hydrogen atoms with deuterium. |

| Melting Point | 180-192 °C (as hydrochloride salt: ~360 °C with decomposition)[4] | 234-236 °C (as hydrochloride salt)[5] | The free base has a defined melting range, while the hydrochloride salt decomposes at a high temperature. The difference in the melting point of the deuterated salt could be due to altered crystal lattice energy. |

| Boiling Point | Sublimes | Sublimes | Similar to adamantane, amantadine also sublimes. |

| Solubility in Water | Freely soluble (as hydrochloride salt)[6] | Slightly soluble in water (as hydrochloride salt)[5] | The protonated amino group in the hydrochloride salt imparts significant water solubility. The observed difference in qualitative solubility for the deuterated analog may be influenced by slight changes in crystal lattice energy or hydration. |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and DMSO, sparingly soluble in chloroform (as hydrochloride salt).[6] | Slightly soluble in methanol.[5] | The solubility in organic solvents is influenced by the polarity of the solvent and the salt form of the compound. |

| pKa (Strongest Basic) | 10.71 (predicted)[7] | Estimated to be slightly higher than amantadine (~10.73 - 10.76). | Deuteration of C-H bonds beta to an amine nitrogen has been shown to increase the basicity (increase pKa) by approximately 0.02 pKa units per deuterium.[8] This is attributed to a lowered zero-point energy of the C-H bond adjacent to the nitrogen.[9] |

| logP (o/w) | 1.47 (predicted)[7] | 1.91 (predicted)[1] | The introduction of the polar amino group significantly reduces the lipophilicity compared to adamantane. The slight difference in predicted logP for the deuterated version may arise from the computational models used. |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of deuterated adamantane derivatives, as well as for the evaluation of their metabolic stability and biological activity.

Synthesis and Purification

Protocol 2.1.1: Synthesis of Amantadine-d15 Hydrochloride

This protocol is adapted from established methods for the synthesis of amantadine, with considerations for deuterium incorporation.

Materials:

-

Adamantane-d16

-

Bromine

-

Concentrated Sulfuric Acid

-

Potassium Hydroxide (B78521)

-

Propylene (B89431) Glycol

-

Hydrochloric Acid (concentrated and in a non-aqueous solvent like ether or isopropanol)

-

Dichloromethane

-

Ice

Procedure:

-

Bromination of Adamantane-d16: In a well-ventilated fume hood, dissolve Adamantane-d16 in a minimal amount of a suitable inert solvent (e.g., carbon tetrachloride, if necessary, though direct bromination is often performed neat). Slowly add bromine, typically in a 1:1 molar ratio, while stirring. The reaction can be initiated by gentle heating or photochemical irradiation. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of 1-Bromoadamantane-d15. Upon completion, carefully quench any excess bromine with a solution of sodium thiosulfate. Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

-

Formation of N-(1-Adamantyl-d15)formamide: To formamide, add the crude 1-Bromoadamantane-d15. Heat the mixture with stirring. Slowly add concentrated sulfuric acid dropwise, maintaining the temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or GC-MS. Once the starting material is consumed, the reaction mixture is poured into ice water to precipitate the formamide product. The solid is collected by filtration and washed with cold water.

-

Hydrolysis to Amantadine-d15: The N-(1-adamantyl-d15)formamide is added to a solution of potassium hydroxide in propylene glycol and water. The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Isolation and Salt Formation: After cooling, the reaction mixture is extracted with a suitable organic solvent like ether or dichloromethane. The organic extracts are combined, and a solution of hydrochloric acid in a non-aqueous solvent is added to precipitate Amantadine-d15 hydrochloride. The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Characterization

Protocol 2.2.1: NMR Spectroscopy for Structural Verification and Deuterium Incorporation

Objective: To confirm the chemical structure and determine the level of deuterium incorporation in the synthesized deuterated adamantane derivative.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

¹H NMR Spectroscopy:

-

Dissolve a small amount of the deuterated adamantane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum.

-

The ¹H NMR spectrum should show a significant reduction in the intensity of signals corresponding to the deuterated positions. Residual proton signals can be integrated to quantify the percentage of deuterium incorporation.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

-

Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms at chemical shifts corresponding to the protonated positions.

-

Deuterium NMR can be quantitative under appropriate experimental conditions and can be used to confirm the locations and relative amounts of deuterium.[10]

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon signals adjacent to deuterium atoms will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analog (isotope shift).

-

Protocol 2.2.2: Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the deuterated adamantane derivative.

Instrumentation:

-

Mass spectrometer (e.g., GC-MS, LC-MS, or high-resolution mass spectrometer)

Procedure:

-

Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum.

-

The molecular ion peak (M+) should correspond to the calculated molecular weight of the deuterated compound. For example, for Amantadine-d15, the expected molecular weight is approximately 166.34 g/mol .[1]

-

High-resolution mass spectrometry can be used to confirm the elemental composition.

Protocol 2.2.3: X-ray Crystallography for Structural Elucidation

Objective: To determine the three-dimensional crystal structure of the adamantane derivative.

Procedure:

-

Crystal Growth: Grow single crystals of the adamantane derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting model will provide precise information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Metabolic Stability Assay

Protocol 2.3.1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the metabolic stability of a deuterated adamantane derivative with its non-deuterated counterpart.

Materials:

-

Test compounds (deuterated and non-deuterated)

-

Pooled human liver microsomes

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) with an internal standard (for quenching the reaction)

-

LC-MS/MS system

Procedure:

-

Incubation: Prepare a reaction mixture containing human liver microsomes in phosphate buffer. Add the test compound (either deuterated or non-deuterated) to the mixture. Pre-incubate at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with an internal standard) to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. Compare the t₁/₂ values of the deuterated and non-deuterated compounds.

Signaling Pathways and Biological Interactions

Amantadine, a primary adamantane derivative, exerts its therapeutic effects in neurological disorders through modulation of specific signaling pathways. Deuteration can potentially influence these interactions by altering the drug's metabolic profile and, consequently, its effective concentration at the target site.

NMDA Receptor Antagonism

Amantadine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[11][12] Overactivation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases.[5] By blocking the NMDA receptor channel, amantadine reduces the influx of Ca²⁺ and mitigates excitotoxic damage.

Amantadine's antagonistic action on the NMDA receptor.

Dopamine (B1211576) Signaling Modulation

Amantadine's efficacy in Parkinson's disease is also attributed to its ability to modulate dopamine signaling.[1][11] It is believed to enhance dopaminergic transmission by increasing the release of dopamine from presynaptic terminals and inhibiting its reuptake.[1][12] This leads to a higher concentration of dopamine in the synaptic cleft, which can help to alleviate the motor symptoms of Parkinson's disease.

Modulation of dopamine signaling by amantadine.

Impact of Deuteration on Signaling Pathways:

While deuteration is not expected to directly alter the binding affinity of adamantane derivatives to their protein targets, it can have an indirect effect on signaling pathways through the kinetic isotope effect. By slowing the rate of metabolism, deuteration can lead to a longer half-life and increased exposure of the parent drug.[13] This sustained concentration at the target site could potentially lead to a more prolonged or enhanced pharmacological effect on the NMDA receptor and dopamine signaling pathways.

Conclusion

Deuteration of adamantane derivatives represents a promising strategy in drug development to enhance their pharmacokinetic and metabolic profiles. This guide has provided a foundational understanding of the physicochemical properties of deuterated adamantane, along with detailed experimental protocols for their synthesis, analysis, and biological evaluation. The visualization of the key signaling pathways affected by amantadine provides a framework for understanding its mechanism of action and the potential impact of deuteration. For researchers and drug development professionals, the strategic application of deuteration to adamantane-based scaffolds offers a valuable tool for the design of more effective and safer therapeutics.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. adamantane, 281-23-2 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stereochemistry of beta-deuterium isotope effects on amine basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Purity of 1-Chloroadamantane-D15

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of 1-Chloroadamantane-d15. This deuterated adamantane (B196018) derivative serves as a crucial building block in medicinal chemistry and a valuable internal standard in analytical studies. Understanding its isotopic composition is paramount for ensuring the accuracy, reproducibility, and validity of experimental results in drug discovery and development.

Understanding Isotopic Purity

In the realm of deuterated compounds, purity extends beyond the chemical sense to encompass isotopic purity. This refers to the extent to which the hydrogen atoms at specific positions in a molecule have been replaced with deuterium (B1214612).[1] Due to the statistical nature of deuteration reactions, a batch of a deuterated compound will inevitably contain a distribution of isotopologues—molecules with the same chemical formula but differing numbers of deuterium atoms. For this compound, the target molecule contains 15 deuterium atoms, but trace amounts of d14, d13, and other isotopologues will be present.

The accurate determination of this isotopic distribution is critical for several reasons:

-

Quantitative Analysis: When used as an internal standard in mass spectrometry-based bioanalysis, the precise isotopic composition is essential for accurate quantification of the non-deuterated analyte.[2][3]

-

Metabolic Stability Studies: In drug discovery, deuterium substitution can alter a molecule's metabolic profile.[4][5][6] A well-defined isotopic purity is necessary to correctly interpret the results of such studies.

-

Reaction Mechanism Elucidation: Deuterated compounds are often used as probes to understand reaction mechanisms. The level of deuterium incorporation directly impacts the interpretation of kinetic isotope effects.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is typically determined by mass spectrometry. The data is presented as a distribution of the different isotopologues. While a certificate of analysis for this compound was not available, the following table represents a typical isotopic distribution for a highly deuterated adamantane derivative, Adamantane-d16, which is stated to have an isotopic purity of ≥98 atom % D. This provides a realistic expectation for the isotopic distribution of this compound.

Table 1: Representative Isotopic Distribution of a Highly Deuterated Adamantane Derivative

| Isotopologue | Mass Shift from Unlabeled | Theoretical Mass (Da) | Relative Abundance (%) |

| d12 | +12 | 182.25 | < 0.1 |

| d13 | +13 | 183.26 | 0.5 |

| d14 | +14 | 184.26 | 9.5 |

| d15 | +15 | 185.27 | 90.0 |

Caption: This table illustrates a plausible isotopic distribution for a commercial batch of this compound with a stated isotopic purity of approximately 98 atom % D. The relative abundance is determined by mass spectrometry.

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[7]

Mass Spectrometry Protocol

High-resolution mass spectrometry (HRMS) is a powerful tool for quantifying the distribution of isotopologues.[8][9]

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Mass Range: Set the mass range to scan from m/z 150 to 250 to encompass the molecular ions of all expected isotopologues.

-

Resolution: A resolving power of at least 10,000 is necessary to resolve the isotopic peaks from potential interferences.

-

Data Acquisition: Acquire full-scan mass spectra.

-

-

Data Analysis:

-

Identify the molecular ion cluster for this compound. The theoretical monoisotopic mass of the fully deuterated species ([C10D15Cl]+) is approximately 185.17 Da.

-

Extract the ion chromatograms for each isotopologue (d15, d14, d13, etc.).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues in the cluster.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Both ¹H and ²H (Deuterium) NMR spectroscopy can be employed to assess isotopic purity.[10] ¹H NMR is used to quantify the residual protons, while ²H NMR directly observes the deuterium nuclei.

¹H NMR Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into an NMR tube.

-

Add a known quantity of a suitable internal standard with a well-defined proton signal that does not overlap with any residual proton signals from the analyte (e.g., 1,3,5-trichlorobenzene).

-

Dissolve the sample and internal standard in a deuterated solvent that does not contain residual signals in the regions of interest (e.g., CDCl₃ with high isotopic purity).

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard quantitative ¹H NMR pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

-

Number of Scans: Acquire a sufficient number of scans to obtain a high signal-to-noise ratio for the residual proton signals.

-

-

Data Analysis:

-

Integrate the area of the residual proton signals corresponding to the different positions on the adamantane cage.

-

Integrate the area of the internal standard's proton signal.

-

Calculate the amount of residual protons in the sample relative to the known amount of the internal standard.

-

From this, the overall percentage of deuteration can be determined.

-

²H NMR Methodology:

-

Sample Preparation:

-

Dissolve approximately 10 mg of this compound in a protonated solvent (e.g., CHCl₃).

-

-

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer equipped with a deuterium probe.

-

Pulse Sequence: A standard quantitative ²H NMR pulse sequence.

-

-

Data Analysis:

-

The resulting spectrum will show signals corresponding to the deuterium atoms at different positions on the adamantane core.

-

The relative integrals of these signals can provide information about the distribution of deuterium within the molecule.

-

Synthesis and Application in Drug Development

This compound is synthesized from a deuterated adamantane precursor. The general synthetic route involves the chlorination of deuterated adamantanol.[11] Its primary application lies in its use as a building block for the synthesis of more complex deuterated molecules and as an internal standard in pharmacokinetic studies.[2][4]

The following diagrams illustrate the logical workflow of its synthesis and its role in the drug development pipeline.

Caption: A simplified workflow for the synthesis of this compound.

Caption: The dual role of this compound in the drug development pipeline.

Conclusion

The thorough characterization of the isotopic purity of this compound is a critical step in its application within pharmaceutical research and development. By employing robust analytical methodologies such as high-resolution mass spectrometry and NMR spectroscopy, researchers can ensure the quality and reliability of their deuterated starting materials and internal standards. This diligence is fundamental to the successful development of novel therapeutics with improved pharmacokinetic and metabolic profiles.

References

- 1. gabarx.com [gabarx.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. benchchem.com [benchchem.com]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. researchgate.net [researchgate.net]

- 6. research.uniupo.it [research.uniupo.it]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]

Commercial Suppliers and Technical Guide for 1-Chloroadamantane-D15 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 1-Chloroadamantane-D15, a deuterated derivative of 1-Chloroadamantane, for research and development purposes. It includes a comparative summary of suppliers, their product specifications, and detailed, representative experimental protocols for its application in metabolic stability and pharmacokinetic studies.

Commercial Suppliers of this compound

This compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment/Purity | Available Quantities |

| Pharmaffiliates | 1-Chloroadamantane D15 | 352431-55-1 | C10D15Cl | 185.77 | Not Specified | Inquire for details |

| BOC Sciences | 1-Chloroadamantane-[d15] | 352431-55-1 | C10D15Cl | Not Specified | 98% atom D | Custom synthesis available[1] |

| MedChemExpress (MCE) | This compound | 352431-55-1 | Not Specified | Not Specified | Not Specified | 0.001 kg - 5 kg[2] |

| CDN Isotopes | This compound | 352431-55-1 | Not Specified | 185.77 | 98 atom % D | 0.01 g, 0.05 g[3][4] |

Experimental Protocols

Deuterated compounds like this compound are invaluable tools in drug discovery and development, primarily used as internal standards in quantitative bioanalysis due to their mass difference from the unlabeled analog. Below are detailed, representative protocols for two common applications.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a test compound, using this compound as an internal standard for LC-MS/MS analysis.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.

Materials:

-

Test compound

-

This compound (Internal Standard, IS)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., GOLDPool™)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN), ice-cold

-

96-well plates

-

Incubator shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

-

Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the quenching solution: ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).

-

-

Incubation:

-

In a 96-well plate, add the liver microsome suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the quenching solution.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of the test compound to the internal standard for each time point.

-

Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.

-

Plot the natural logarithm of the percent remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

In Vivo Pharmacokinetic (PK) Study

This protocol describes a general workflow for a pharmacokinetic study in an animal model, utilizing this compound as an internal standard for the quantification of an administered unlabeled analogue.

Objective: To determine the pharmacokinetic profile of a test compound in vivo.

Materials:

-

Test compound (unlabeled)

-

This compound (Internal Standard, IS)

-

Animal model (e.g., rats, mice)

-

Dosing vehicle

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system

Methodology:

-

Dosing:

-

Administer the test compound to the animals at a specific dose and route (e.g., oral gavage, intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Process the blood samples to obtain plasma by centrifugation.

-

-

Sample Preparation for Analysis:

-

To a known volume of plasma, add the protein precipitation solvent containing a fixed concentration of the internal standard (this compound).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the test compound.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of the test compound versus time.

-

Calculate key pharmacokinetic parameters such as:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

References

Technical Guide to the Safety and Handling of 1-Chloroadamantane-D15

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental considerations for 1-Chloroadamantane-D15. This deuterated standard is primarily utilized in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision by correcting for analytical variability.[1][2] Its chemical behavior is nearly identical to its non-deuterated analog, 1-Chloroadamantane, but it is distinguishable by its mass-to-charge ratio in a mass spectrometer.[1]

Core Safety and Hazard Information

The safety profile of this compound is expected to be analogous to that of 1-Chloroadamantane. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[3][4]

GHS Hazard Classification

Based on the classification for the non-deuterated compound, 1-Chloroadamantane, the following hazards are identified:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data derived from Safety Data Sheets for 1-Chloroadamantane.[3][4]

Precautionary Statements & First Aid

| Type | Precautionary Statement | First Aid Measures |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] | - |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4] Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

| Storage | - | Store in a cool, dry, well-ventilated area away from incompatible substances.[3] For deuterated compounds, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[6] |

| Disposal | - | Dispose of contents/container to an approved waste disposal plant.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] |

Physicochemical and Isotopic Data

Summarized below are the key quantitative data points for this compound and its unlabeled counterpart.

| Property | This compound | 1-Chloroadamantane |

| CAS Number | 352431-55-1[7] | 935-56-8[3] |

| Molecular Formula | C₁₀D₁₅Cl | C₁₀H₁₅Cl[8] |

| Molecular Weight | 185.77 g/mol (approx.) | 170.68 g/mol [9] |

| Appearance | White to light grey crystalline solid (expected) | White to light grey adhering crystalline solid or powder[10] |

| Melting Point | Not specified; expected to be similar to unlabeled | 165-166 °C[10] |

| Isotopic Purity | >98 atom % D (typical) | Not Applicable |

| Solubility | Poorly soluble in water. Readily soluble in nonpolar organic solvents.[10] | Poorly soluble in water. Soluble in hydrocarbons. Readily soluble in nonpolar organic solvents.[10] |

Special Handling and Storage for a Deuterated Compound

The primary challenge in handling deuterated compounds is maintaining isotopic purity.[6] Hydrogen-deuterium (H-D) exchange can occur, particularly with atmospheric moisture or protic solvents.[6]

Core Principles:

-

Atmosphere Control: Handle and store under a dry, inert atmosphere such as nitrogen or argon to prevent isotopic dilution from atmospheric moisture.[6]

-

Temperature Regulation: For long-term storage, freezing at -20°C or colder is recommended to minimize degradation.[6]

-

Container Selection: Use tightly sealed containers. Single-use ampoules are ideal for minimizing contamination.[6]

-

Equilibration: Before opening, always allow the container to equilibrate to room temperature to prevent condensation from forming inside the vial.[6]

The following diagram illustrates the critical decision points for maintaining the integrity of this compound.

// Key Considerations Nodes node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; moisture [label="Moisture Sensitivity\n(H-D Exchange)"]; temp [label="Temperature Stability"];

moisture -> inert_atm [style=dashed, color="#EA4335", arrowhead=vee]; temp -> storage_long [style=dashed, color="#EA4335", arrowhead=vee]; }

Caption: A logical workflow for the proper storage and handling of deuterated compounds.Experimental Protocols

While this compound can be used in various applications, its most common role is as an internal standard (IS) for quantitative bioanalysis by LC-MS/MS.[1] The following are generalized protocols for its preparation and use.

Protocol: Preparation of Stock and Working Solutions

Objective: To prepare accurate stock and working solutions of this compound while preserving isotopic and chemical purity.

Methodology:

-

Equilibration: Remove the sealed container of this compound from its cold storage location (-20°C). Allow it to warm to ambient laboratory temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.[6]

-

Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).[6]

-

Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.

-

Dissolution (Stock Solution): Dissolve the weighed solid in a suitable, high-purity aprotic solvent (e.g., acetonitrile (B52724), methanol) in a Class A volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).[6]

-

Dilution (Working Solution): Perform serial dilutions of the stock solution with the appropriate solvent (often the mobile phase or a compatible solvent) to create a working solution at the desired concentration for spiking into analytical samples.[6]

Protocol: Use as an Internal Standard in a Protein Precipitation Assay

Objective: To use this compound to quantify an unlabeled analyte in a plasma sample.

Methodology:

-

Sample Preparation: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to the plasma sample. Vortex briefly to mix.[1]

-

Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the sample.[1]

-

Mixing and Centrifugation: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation. Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]

-

Analysis: The sample is now ready for LC-MS/MS analysis. The ratio of the analyte peak area to the internal standard (this compound) peak area is used for quantification.[11]

The following diagram illustrates a typical workflow for using a deuterated internal standard in a bioanalytical context.

// Define nodes node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="Biological Matrix\n(e.g., Plasma)", shape=cylinder]; add_is [label="Spike with\nthis compound\nWorking Solution"]; ppt (B1677978) [label="Protein Precipitation\n(e.g., add cold ACN)"]; vortex [label="Vortex to Mix"]; centrifuge [label="Centrifuge to\nPellet Debris"]; transfer [label="Transfer Supernatant\nto LC Vial"]; analyze [label="LC-MS/MS Analysis", shape=invhouse]; quantify [label="Quantify Analyte using\nAnalyte/IS Peak Area Ratio", shape=invhouse];

// Define edges start -> add_is [color="#4285F4"]; add_is -> ppt [color="#4285F4"]; ppt -> vortex [color="#4285F4"]; vortex -> centrifuge [color="#4285F4"]; centrifuge -> transfer [color="#4285F4"]; transfer -> analyze [color="#4285F4"]; analyze -> quantify [color="#34A853", style=dashed, label="Data Processing"];

// Add annotations node [shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#5F6368"]; note1 [label="Ensures correction for\nsample loss and\nionization variability"]; note2 [label="Removes matrix\ninterferences"];

// Annotation edges edge [style=dashed, color="#5F6368", arrowhead=none]; add_is -> note1; ppt -> note2; }

Caption: A typical experimental workflow for sample preparation using a deuterated standard.Conclusion

This compound is an essential tool for robust quantitative analysis. While its chemical hazards are moderate and comparable to its non-deuterated analog, its handling requires meticulous attention to environmental conditions to prevent isotopic dilution. By following the protocols outlined in this guide—specifically by controlling exposure to moisture and utilizing an inert atmosphere for preparation—researchers can ensure the integrity of the standard and the accuracy of their experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.cn [capotchem.cn]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. benchchem.com [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. Adamantane, 1-chloro- [webbook.nist.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 1-Chloroadamantane | 935-56-8 [chemicalbook.com]

- 11. nebiolab.com [nebiolab.com]

Methodological & Application

Application Note: Quantitative Analysis of 1-Chloroadamantane using 1-Chloroadamantane-D15 as an Internal Standard

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of 1-chloroadamantane (B1585529) in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard, 1-chloroadamantane-D15. The method described utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical applications. This application note includes a comprehensive experimental protocol, data presentation guidelines, and a visual representation of the workflow.

Introduction

1-Chloroadamantane is a halogenated derivative of adamantane (B196018). Adamantane and its derivatives are of significant interest in medicinal chemistry and drug development due to their unique rigid, lipophilic cage structure, which can be leveraged to modify the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Accurate and precise quantification of such compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative mass spectrometry.[3][4][5] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest level of accuracy and precision.[3][4][5][6]

Experimental Protocols

This section details the materials and methodology for the quantitative analysis of 1-chloroadamantane.

Materials and Reagents

-

1-Chloroadamantane (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like 1-chloroadamantane from plasma samples.

-

Spiking: To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a portion of the supernatant (typically 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |